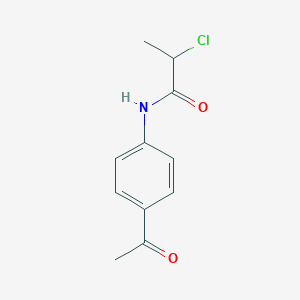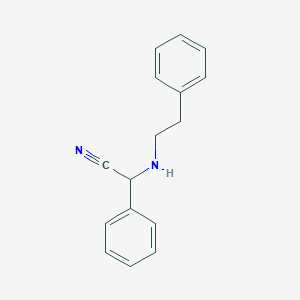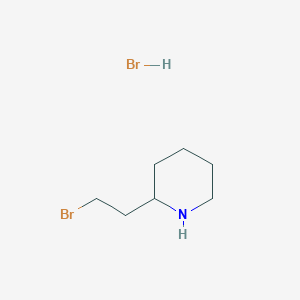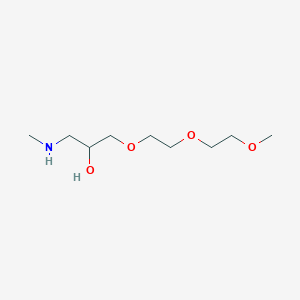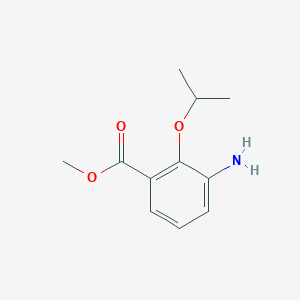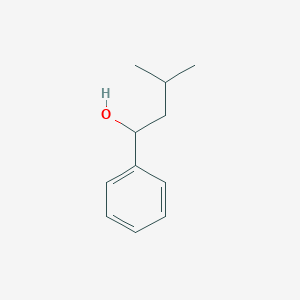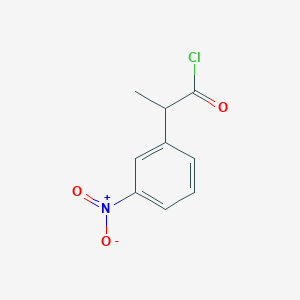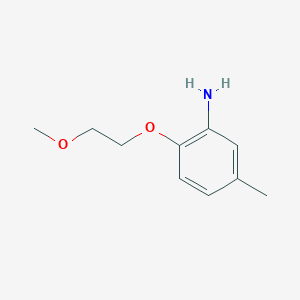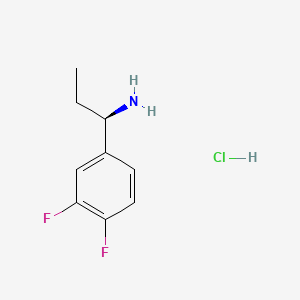
N'-Cyclopropyl-N,N-dimethylurea
Vue d'ensemble
Description
N’-Cyclopropyl-N,N-dimethylurea is a derivative of urea . It is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .
Synthesis Analysis
N,N’-Dimethylurea can be synthesized from dimethylamine and urea . The reaction involves a molar ratio of not less than 2:1, respectively, under autogenous pressure . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Molecular Structure Analysis
The molecular formula of N,N’-Dimethylurea is C3H8N2O . The molecular weight is 88.11 g/mol . The IUPAC Standard InChI is InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6) .
Chemical Reactions Analysis
N,N’-Dimethylurea is an amide . Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Amides are very weak bases (weaker than water) .
Physical And Chemical Properties Analysis
N,N’-Dimethylurea is a colorless, waxy crystal . It is odorless . It has a density of 1.142 g/mL . The melting point is 104.4 °C and the boiling point is 269.1 °C . It is soluble in water .
Applications De Recherche Scientifique
Intramolecular Cyclopropanation and C-H Insertion Reactions
Cyclopropyl derivatives, including N'-Cyclopropyl-N,N-dimethylurea, have been utilized in intramolecular cyclopropanation and C-H insertion reactions. These processes are essential for constructing complex molecular architectures. Cyclopropenes, due to their high ring strain, show versatile reactivity under transition metal catalysis, enabling the synthesis of diverse heterocycles and carbocycles with a bicyclo[4.1.0]heptane framework. This reactivity is pivotal in developing synthetic pathways for pharmaceuticals and agrochemicals (Archambeau et al., 2015).
Direct N-Cyclopropylation of Cyclic Amides and Azoles
N-Cyclopropyl derivatives are synthesized through direct cyclopropyl transfer reactions. This methodology is significant for modifying nitrogen-containing heterocycles and amides, which are common scaffolds in drug discovery. The introduction of a cyclopropyl group to these molecules enhances their spatial and electronic properties, contributing to the development of new pharmaceuticals (Gagnon et al., 2007).
Enantio- and Diastereoselective C-H Cyclopropylation
The cyclopropane ring is a prominent motif in bioactive molecules. Its enantio- and diastereoselective construction via C-H activation offers an atom- and step-economical approach to synthesizing cyclopropanes. This technique is used to develop pharmaceutical drugs with high precision in their molecular orientation, which is crucial for their biological activity (Zheng et al., 2019).
Solvents for Sustainable Catalytic Processes
β-Cyclodextrin derivatives and N,N′-dimethylurea form low melting mixtures capable of immobilizing organometallic species. These mixtures serve as solvents for catalytic processes like hydroformylation and Tsuji–Trost reactions, leading to recyclable catalytic systems. This application underscores the role of cyclopropyl derivatives in green chemistry and sustainable manufacturing processes (Jérôme et al., 2014).
Bioactivation and Metabolic Stability
The cyclopropyl ring is investigated for its bioactivation and metabolic stability in drug metabolism studies. Understanding the metabolic pathways of cyclopropyl-containing compounds helps in designing drugs with favorable pharmacokinetic properties, ensuring their stability and efficacy in biological systems (Zhuo et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 3-cyclopropyl-1,1-dimethylurea, also known as N’-Cyclopropyl-N,N-dimethylurea, is photosystem II . Photosystem II is a key component of the photosynthetic process in plants, responsible for the initial stage of energy conversion, which involves the absorption of light and the splitting of water molecules.
Mode of Action
3-Cyclopropyl-1,1-dimethylurea acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness is influenced by its concentration in the environment .
Result of Action
The result of 3-cyclopropyl-1,1-dimethylurea’s action is a significant reduction in the plant’s photosynthetic activity. By inhibiting photosystem II, the compound effectively shuts down the plant’s ability to convert light energy into chemical energy, leading to a decrease in plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-cyclopropyl-1,1-dimethylurea. For instance, the compound was found to affect the behavior of Daphnia, a genus of small planktonic crustaceans, but at 3–10-fold higher concentrations than found in the environment
Orientations Futures
N,N’-Dimethylurea has been introduced as a ligand to aid the Chan–Lam N-arylation of primary amides, amines, and 3-aminophenols with arylboronic acids and its ester derivative as the arylating associate . This development extends the scope of N,N’-dimethylurea as an auxiliary in inexpensive and versatile Cu catalysis . This could potentially open up new avenues for the synthesis of pharma-relevant motifs .
Propriétés
IUPAC Name |
3-cyclopropyl-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(9)7-5-3-4-5/h5H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXSDLAJBBUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




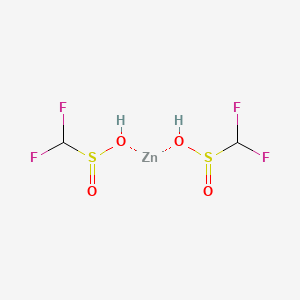
![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
